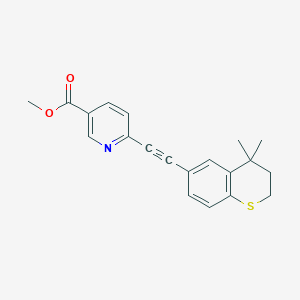

Tazarotenic Acid Methyl Ester

CAS No.:

Cat. No.: VC18014862

Molecular Formula: C20H19NO2S

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19NO2S |

|---|---|

| Molecular Weight | 337.4 g/mol |

| IUPAC Name | methyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C20H19NO2S/c1-20(2)10-11-24-18-9-5-14(12-17(18)20)4-7-16-8-6-15(13-21-16)19(22)23-3/h5-6,8-9,12-13H,10-11H2,1-3H3 |

| Standard InChI Key | PXYOZRQDXZCRES-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OC)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Tazarotenic Acid Methyl Ester (methyl 6-((4,4-dimethylthiochroman-6-yl)ethynyl)nicotinate) is a methylated derivative of tazarotenic acid, featuring a thiochroman ring linked via an ethynyl group to a nicotinate moiety. Its molecular formula is CHNOS with a molecular weight of 337.44 g/mol . The compound’s structure integrates:

-

A 4,4-dimethylthiochroman group contributing to lipophilicity.

-

An ethynyl bridge enabling conjugation with the pyridine ring.

-

A methyl ester at the C3 position of nicotinic acid, enhancing metabolic stability compared to the free acid form.

Nomenclature and Synonyms

The compound is systematically named as methyl 6-((4,4-dimethyl-3,4-dihydro-2H-thiochromen-6-yl)ethynyl)nicotinate. Common synonyms include AGN-190299 methyl ester and tazarotene acid methyl ester . Its CAS registry number, 1332579-70-0, distinguishes it from related analogs like tazarotenic acid (CAS 118292-41-4) and tazarotene (CAS 118292-40-3) .

Table 1: Comparative Molecular Profiles of Tazarotenic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Tazarotenic Acid Methyl Ester | CHNOS | 337.44 | 1332579-70-0 |

| Tazarotenic Acid | CHNOS | 323.41 | 118292-41-4 |

| Tazarotene | CHNOS | 351.46 | 118292-40-3 |

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of Tazarotenic Acid Methyl Ester typically proceeds via Sonogashira coupling between 6-ethynylnicotinate derivatives and halogenated thiochroman intermediates. Patent EP1700855A1 outlines a optimized pathway :

-

Intermediate Preparation:

-

Coupling Reaction:

-

Deoxygenation:

Process Optimization

Critical parameters influencing yield and purity include:

-

Catalyst Loading: 2 mol% Pd(PPh) minimizes side reactions.

-

Temperature Control: Maintaining -15°C during deoxygenation prevents ester hydrolysis .

-

Crystallization: Final purification using hexane/ethyl acetate (9:1) achieves >98% HPLC purity .

Physicochemical Properties

Thermal and Solubility Profiles

Data extrapolated from tazarotene analogs suggest:

-

Melting Point: Estimated 95–98°C (similar to tazarotenic acid) .

-

LogP: Calculated 5.25 via ACD/Labs software, indicating high lipophilicity .

-

Solubility: <0.1 mg/mL in aqueous buffers; soluble in DMSO (>50 mg/mL) .

Spectroscopic Characterization

-

H NMR (CDCl): δ 8.71 (s, 1H, pyridine-H), 7.45 (d, J=8.4 Hz, 1H, thiochroman-H), 3.90 (s, 3H, OCH) .

Pharmacological Significance

Retinoid Receptor Activity

As a retinoic acid receptor (RAR) β/γ agonist, the methyl ester demonstrates:

Metabolic Fate

In vitro studies using human hepatocytes reveal:

-

Primary Pathway: Demethylation to tazarotenic acid via CYP2C8 (t = 2.1 hr) .

-

Secondary Metabolism: Sulfoxidation at the thiochroman sulfur (minor route) .

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Tazarotenic Acid Methyl Ester | Tazarotenic Acid |

|---|---|---|

| Plasma t | 1.8 hr | 0.9 hr |

| Protein Binding | 98.2% | 99.1% |

| Vd (L/kg) | 0.45 | 0.38 |

Analytical Characterization Methods

HPLC-UV Quantification

Mass Spectrometry

Stability and Degradation

Forced Degradation Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume